N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide

Description

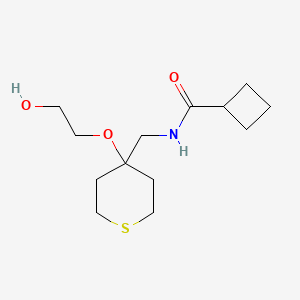

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide is a synthetic carboxamide derivative characterized by a unique heterocyclic framework. The compound features a tetrahydro-2H-thiopyran ring substituted with a 2-hydroxyethoxy group at the 4-position, linked via a methylene bridge to a cyclobutane carboxamide moiety.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3S/c15-6-7-17-13(4-8-18-9-5-13)10-14-12(16)11-2-1-3-11/h11,15H,1-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNMAHFBAYARDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrothiopyran intermediate, which is then functionalized with a hydroxyethoxy group. This intermediate is subsequently reacted with cyclobutanecarboxylic acid or its derivatives under specific reaction conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyethoxy or cyclobutanecarboxamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials and catalysts due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations, physicochemical properties, and implied functional implications.

Structural Analogues and Molecular Attributes

Table 1: Comparative Structural and Molecular Data

*Estimated based on structural similarity to .

Key Observations:

Core Heterocycle Variations: The target compound and the cyclopentane analog (CAS 2319788-15-1) share the thiopyran-hydroxyethoxy backbone but differ in their carboxamide substituents (cyclobutane vs. thiophene-substituted cyclopentane). The sulfonamide derivative (CAS 2320686-06-2) replaces the carboxamide with a sulfonamide group, introducing electronegative chlorine atoms. This modification likely increases metabolic stability but may reduce aqueous solubility .

Functional Group Impact: The hydroxyethoxy group in all three compounds is a polar substituent, likely improving solubility in polar solvents. However, the dichloro and methyl groups in the sulfonamide derivative could counterbalance this effect through hydrophobic interactions .

Hypothesized Physicochemical and Pharmacokinetic Profiles

While explicit data on density, melting point, or bioavailability are unavailable for the target compound, inferences can be drawn from structural analogs:

- Molecular Weight : The target compound’s lower molecular weight (~297.4 vs. 369.5 for the cyclopentane analog) suggests improved compliance with Lipinski’s “Rule of Five,” favoring oral bioavailability .

- Sulfur Content : The thiopyran ring’s sulfur atom may influence metabolic pathways (e.g., susceptibility to oxidation) compared to oxygen-containing heterocycles.

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, synthesis, biological activity, and relevant case studies.

Structural Characteristics

The compound features a cyclobutanecarboxamide moiety linked to a tetrahydro-2H-thiopyran unit via a methylene bridge, with a hydroxyethoxy substituent enhancing its solubility. The molecular formula is , and it has a molecular weight of approximately 301.4 g/mol .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the tetrahydrothiopyran unit followed by the addition of the cyclobutanecarboxamide group. The synthetic pathway is crucial for ensuring the purity and efficacy of the compound in biological assays.

Enzyme Inhibition and Receptor Modulation

This compound has shown significant promise as an enzyme inhibitor and receptor modulator . Studies indicate its potential to influence various cellular pathways by binding to active sites on enzymes, thereby inhibiting their activity. This characteristic is particularly valuable in drug design aimed at treating conditions such as cancer and viral infections .

Antiviral Properties

Research has highlighted the compound's antiviral properties, particularly against herpesviruses such as HSV-1 and HSV-2. In vitro studies have demonstrated that derivatives of tetrahydro-2H-thiopyran compounds exhibit potent antiviral activity, suggesting that this compound may share similar therapeutic potential .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Q & A

Basic: What are the common synthetic routes for preparing N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclobutanecarboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Core scaffold construction : Cyclobutanecarboxylic acid derivatives are coupled with functionalized tetrahydrothiopyran intermediates via amide bond formation using coupling agents like HATU or EDCI .

- Hydroxyethoxy group introduction : A 2-hydroxyethoxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions, requiring protection/deprotection strategies for hydroxyl groups .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol or methanol) are standard for isolating the final compound .

Key characterization : NMR (¹H/¹³C), IR (amide C=O stretch ~1650–1680 cm⁻¹), and HRMS for structural confirmation .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Answer:

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) or Lewis acids (e.g., TiCl₄) enhance reaction efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while n-butanol may reduce side reactions in cyclization steps .

- Temperature control : Maintaining 80–90°C during amide coupling minimizes byproduct formation .

- Stoichiometric adjustments : A 1.2:1 molar ratio of cyclobutanecarboxylic acid to amine intermediate balances reactivity and cost .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of the tetrahydrothiopyran ring?

Answer:

- ¹H NMR coupling constants : Axial vs. equatorial proton coupling (J = 2–4 Hz vs. 10–12 Hz) reveals ring conformation .

- 2D NMR (NOESY/ROESY) : Spatial proximity of protons on the thiopyran and cyclobutane groups confirms relative stereochemistry .

- X-ray crystallography : Definitive structural assignment for crystalline derivatives, resolving ambiguities in NMR data .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models?

Answer:

- Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Membrane permeability studies : Use Caco-2 cell models to assess if discrepancies arise from poor cellular uptake .

- Off-target profiling : Screen against related enzymes (e.g., kinase panels) to rule out non-specific binding .

- Metabolic stability tests : Liver microsome assays determine if rapid degradation in certain models reduces observed activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation of the thiopyran sulfur .

- Light sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .

- Humidity control : Include desiccants (silica gel) to mitigate hydrolysis of the carboxamide group .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic profile?

Answer:

- Molecular dynamics simulations : Predict binding affinity to serum proteins (e.g., albumin) using docking software like AutoDock .

- ADMET prediction tools : Software such as SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 metabolism .

- QSAR models : Correlate structural features (e.g., trifluoromethyl analogs) with solubility and clearance rates .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Answer:

- Enzyme inhibition assays : Fluorescence-based or radiometric assays (IC₅₀ determination) for target enzymes .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiopyran ring formation) .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs in cross-coupling steps .

- Byproduct management : Optimize quenching protocols (e.g., aqueous workup vs. scavenger resins) .

Basic: How is the purity of the compound validated before biological testing?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm); ≥95% purity required .

- Elemental analysis : Carbon/hydrogen/nitrogen microanalysis (±0.4% theoretical) confirms stoichiometry .

- TLC monitoring : Rf values compared to intermediates at each synthetic step .

Advanced: What mechanistic insights can be gained from kinetic studies of the compound’s target interaction?

Answer:

- Stopped-flow spectroscopy : Measure binding kinetics (kon/koff) to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy/entropy for structure-activity relationship (SAR) refinement .

- Mutagenesis studies : Identify critical amino acid residues in the target protein through alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.